

Application Notes and Protocols for Filapixant in Primary Neuron Cultures

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant is a potent and highly selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1][2] These receptors are key mediators in nociception and sensory hypersensitization, making them attractive therapeutic targets for conditions such as chronic cough and neuropathic pain.[1][3] When activated by extracellular ATP, P2X3 receptors, existing as both homomeric (P2X3) and heteromeric (P2X2/3) channels, permit the influx of cations like Na⁺ and Ca²⁺.[4] This influx leads to membrane depolarization and the initiation of action potentials, thereby transmitting sensory signals.

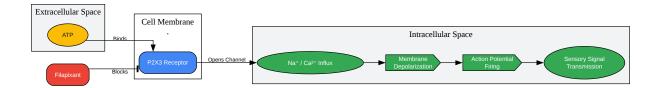
These application notes provide detailed protocols for utilizing **Filapixant** in primary sensory neuron cultures to investigate its pharmacological effects. The protocols cover the isolation and culture of dorsal root ganglion (DRG) neurons, functional assessment of P2X3 receptor antagonism using calcium imaging and patch-clamp electrophysiology, and evaluation of neuronal viability.

Mechanism of Action

Filapixant selectively binds to and inhibits the function of P2X3 receptors. By blocking the receptor, **Filapixant** prevents ATP-induced channel opening, thereby reducing cation influx and



subsequent neuronal depolarization and firing. This antagonistic action effectively dampens the signaling of sensory neurons involved in pain and reflex pathways.



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Caption: Filapixant signaling pathway.

Quantitative Data Summary

The following tables present hypothetical data for the characterization of **Filapixant** in primary DRG neuron cultures. **Filapixant** is a highly selective P2X3 antagonist with an expected IC50 in the low nanomolar range, similar to its structural analog Eliapixant (IC50 = 8 nM).

Table 1: Inhibition of ATP-Evoked Calcium Influx by Filapixant

Filapixant Concentration (nM)	% Inhibition of Ca²+ Response (Mean ± SD)
0.1	12.5 ± 3.1
1	35.2 ± 4.5
10	68.9 ± 5.2
100	92.1 ± 2.8
1000	98.5 ± 1.5
IC50 (nM)	~5



Table 2: Blockade of ATP-Gated Currents by Filapixant

Filapixant Concentration (nM)	% Blockade of Peak Inward Current (Mean ± SD)
0.1	15.8 ± 4.2
1	40.1 ± 6.1
10	75.3 ± 5.8
100	95.6 ± 2.1
1000	99.1 ± 0.9
IC50 (nM)	~4

Table 3: Neuronal Viability Assessment after 24-hour Filapixant Treatment

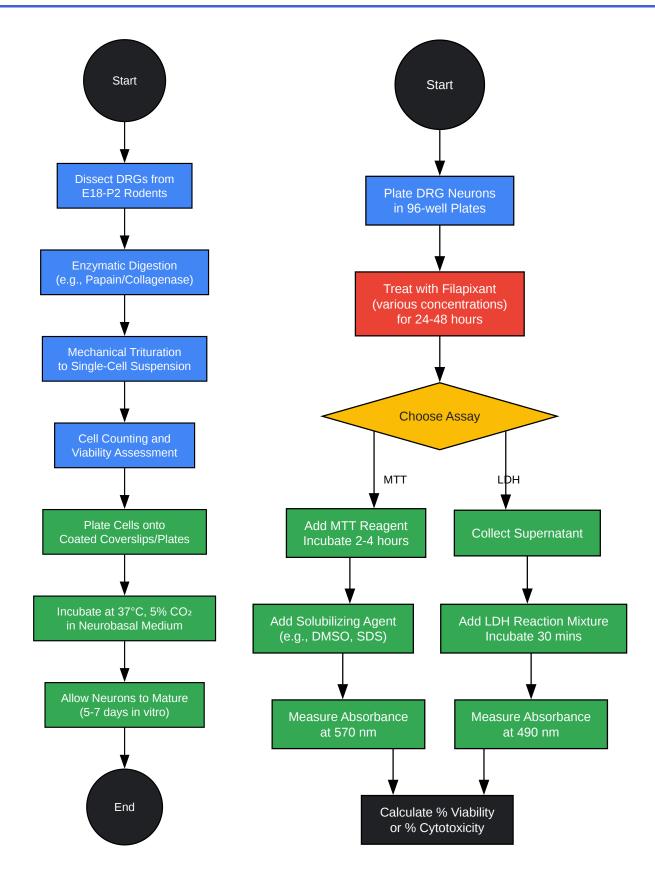
Filapixant Concentration (nM)	Neuronal Viability (% of Control, MTT Assay) (Mean ± SD)	LDH Release (% of Max Lysis) (Mean ± SD)
1	101.2 ± 3.5	2.1 ± 0.8
10	99.8 ± 4.1	2.5 ± 1.1
100	98.5 ± 3.9	3.0 ± 1.3
1000	97.2 ± 4.5	3.8 ± 1.5
10000	95.1 ± 5.2	4.5 ± 1.9

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation of DRG neurons from embryonic or neonatal rodents, which are a primary cell type expressing P2X3 receptors.





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